molecular formula C6H7NO3 B3429298 6-(Hydroxymethyl)pyridine-3,4-diol CAS No. 736088-02-1

6-(Hydroxymethyl)pyridine-3,4-diol

Cat. No.: B3429298
CAS No.: 736088-02-1
M. Wt: 141.12 g/mol
InChI Key: NZRGARKXMKFZDU-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-3,4-diol is a chemical compound with the molecular formula C6H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)pyridine-3,4-diol can be achieved through several methods. One common approach involves the hydroxylation of 6-(Hydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires a solvent like water or methanol and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives. This process uses catalysts such as palladium on carbon or platinum oxide to facilitate the addition of hydroxyl groups to the pyridine ring. The reaction is conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)pyridine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,4-diol using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxymethyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low temperature.

    Substitution: Acyl chlorides, alkyl halides; organic solvents like dichloromethane; room temperature.

Major Products Formed

    Oxidation: Pyridine-3,4-diol.

    Reduction: 6-Methylpyridine-3,4-diol.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

6-(Hydroxymethyl)pyridine-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyridine-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypyridine
  • 4-Aminopyridine-2-carboxylic acid
  • 5-Fluoro-2-formylpyridine
  • 2-Pyridinemethanol
  • 2-Picolylamine

Uniqueness

6-(Hydroxymethyl)pyridine-3,4-diol is unique due to the presence of both hydroxymethyl and diol functionalities on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRGARKXMKFZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185734
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31883-16-6, 736088-02-1
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68955
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68955
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Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
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Record name 736088-02-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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